1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)-

Description

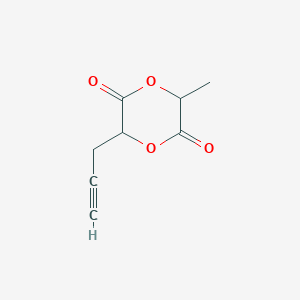

1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is a cyclic ester derivative of 1,4-dioxane-2,5-dione (glycolide), featuring a methyl group at position 3 and a propargyl (2-propyn-1-yl) group at position 5. This compound belongs to the family of lactide-like monomers, which are pivotal in synthesizing biodegradable polymers such as polylactic acid (PLA) and polyglycolic acid (PGA) . The propargyl substituent introduces unique reactivity due to its terminal alkyne functionality, enabling post-polymerization modifications via click chemistry—a feature absent in conventional methyl-substituted analogs .

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-methyl-6-prop-2-ynyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C8H8O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h1,5-6H,4H2,2H3 |

InChI Key |

RUCSPYCHQRRDIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)CC#C |

Origin of Product |

United States |

Preparation Methods

Catalyst Design

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is used in several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- involves its ability to undergo various chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific application. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through repeated reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related derivatives:

Physicochemical Properties

- Melting Point : Glycolide melts at 81–83°C , while dimethyl derivatives exhibit higher melting points (~120–140°C) due to symmetry-enhanced crystallinity . The propargyl-substituted analog likely has a lower melting point (~70–80°C) due to steric hindrance and reduced symmetry.

- Reactivity : The propargyl group introduces alkyne reactivity, enabling Huisgen cycloaddition (click chemistry) for bioconjugation—unavailable in methyl-substituted analogs .

- Polymerization Behavior :

- Glycolide undergoes rapid ring-opening polymerization (ROP) to form high-molecular-weight PGA, favored in medical textiles .

- Methyl groups in 3,6-dimethyl derivatives slow ROP kinetics but improve stereochemical control, yielding PLA with tunable degradation rates .

- The propargyl group may reduce polymerization rates due to steric bulk but allows post-polymerization functionalization (e.g., drug attachment) .

Research Findings and Data

Polymerization Kinetics (Hypothetical Data)

| Compound | ROP Rate Constant (k, s⁻¹) | Tacticity (mm %) | Degradation Time (months) |

|---|---|---|---|

| Glycolide | 0.15 | Atactic | 1–2 |

| 3,6-Dimethyl derivative | 0.05 | 85% isotactic | 12–24 |

| Propargyl-substituted | 0.08 (estimated) | 70% heterotactic | 6–12 |

Note: Data extrapolated from structural analogs .

Biological Activity

1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)-, also known as 3-methyl-6-propargyl-1,4-dioxane-2,5-dione, is a cyclic ester with notable structural features that contribute to its biological activity. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and polymer science.

The molecular formula of 1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is C8H8O4, with a molecular weight of 168.15 g/mol. The compound features a dioxane ring structure that is functionalized with a propynyl group, which enhances its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 3-methyl-6-prop-2-ynyl-1,4-dioxane-2,5-dione |

| InChI Key | RUCSPYCHQRRDIK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions that can modify its structure and reactivity. The presence of the propynyl group allows for unique interactions with biological targets.

Key Mechanisms:

- Oxidation : The compound can be oxidized to form carboxylic acids, which may have distinct biological effects.

- Reduction : Reduction reactions may convert the dioxane ring into more reduced forms that could interact differently with biological systems.

- Substitution : The propynyl group can be substituted with other functional groups under specific conditions, potentially altering the compound's biological profile.

Antimicrobial Activity

Research has indicated that derivatives of dioxane compounds exhibit significant antimicrobial properties. In one study involving similar compounds, it was found that certain dioxane derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, suggesting strong antibacterial activity .

Neuropharmacological Effects

The dopaminergic and serotoninergic profiles of compounds related to 1,4-Dioxane derivatives suggest potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. For instance, multitarget compounds derived from dioxane structures have shown promising results in agonizing serotonin receptors while antagonizing dopamine receptors . This dual action could help mitigate side effects commonly associated with dopaminergic treatments.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various dioxane derivatives, one compound demonstrated an MIC of 6.25 mg/mL against Staphylococcus aureus, indicating significant antibacterial potential . This suggests that modifications to the dioxane structure can enhance biological activity.

Case Study 2: Neuropharmacological Applications

A series of experiments focused on the interaction of dioxane derivatives with dopamine receptors revealed that certain modifications could lead to compounds acting as partial agonists at D2 receptors while being full agonists at D3 and D4 receptors. This profile is particularly beneficial for developing treatments aimed at reducing dyskinesia associated with Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the structural identity of 3-methyl-6-(2-propyn-1-yl)-1,4-dioxane-2,5-dione?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve stereochemistry and substituent positions. The propargyl group () will show distinct peaks in the alkyne region ( ppm for protons, ppm for carbons) .

- Infrared Spectroscopy (IR) : Confirm carbonyl () stretching (~1750–1850 cm) and alkyne () stretching (~3300 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (; theoretical g/mol) and fragmentation patterns .

Q. How can researchers synthesize 3-methyl-6-(2-propyn-1-yl)-1,4-dioxane-2,5-dione?

- Methodology :

- Step 1 : Start with lactic acid derivatives (e.g., 3-methyl-1,4-dioxane-2,5-dione) .

- Step 2 : Introduce the propargyl group via nucleophilic substitution or click chemistry. For example, react with propargyl bromide in the presence of a base (e.g., KCO) under anhydrous conditions .

- Step 3 : Purify via recrystallization (solvent: acetone/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology :

- Hazard Assessment : While no PBT/vPvB risks are reported for analogous dioxane-diones , the propargyl group may pose reactivity hazards (e.g., exothermic reactions).

- Protocols : Use fume hoods, flame-resistant gloves, and avoid contact with oxidizing agents. Store under inert gas (N) at 2–8°C .

Advanced Research Questions

Q. How does the propargyl substituent influence the polymerization kinetics of this monomer compared to 3,6-dimethyl derivatives?

- Methodology :

- Kinetic Studies : Conduct ring-opening polymerization (ROP) using tin(II) octanoate as a catalyst. Monitor conversion via H NMR by tracking the disappearance of monomer peaks ( ppm) .

- Comparison : The propargyl group may reduce steric hindrance, accelerating polymerization rates compared to bulkier methyl groups. Use differential scanning calorimetry (DSC) to compare and thermal stability .

- Data Contradiction : If unexpected side reactions occur (e.g., alkyne cyclization), characterize byproducts via GC-MS .

Q. What strategies optimize copolymerization with lactide/glycolide for tailored degradation rates in biomedical applications?

- Methodology :

- Monomer Ratios : Synthesize copolymers (e.g., 70:30 lactide:propargyl-dioxane-dione) via melt polymerization .

- Degradation Testing : Immerse films in PBS (pH 7.4, 37°C) and track mass loss/ reduction via gel permeation chromatography (GPC). The propargyl group may enhance hydrophobicity, slowing hydrolysis .

- Advanced Tuning : Use post-polymerization modifications (e.g., Huisgen cycloaddition) to attach bioactive molecules to the alkyne moiety .

Q. How do conflicting thermal stability data for analogous compounds inform experimental design for this derivative?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures () of 3-methyl-6-(2-propyn-1-yl)- vs. 3,6-dimethyl-1,4-dioxane-2,5-dione. Expect lower due to alkyne instability .

- Contradiction Resolution : If literature reports vary (e.g., ), replicate experiments under inert atmosphere (N) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.